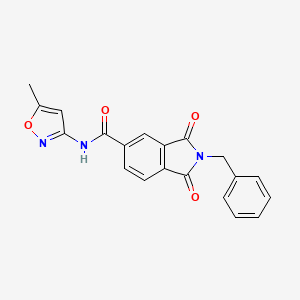

2-benzyl-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide

Übersicht

Beschreibung

2-benzyl-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide is a complex organic compound that features a unique combination of benzyl, isoxazolyl, and isoindolinecarboxamide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide typically involves multi-step organic reactions. The starting materials often include benzyl derivatives, isoxazole derivatives, and isoindolinecarboxamide precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.

Analyse Chemischer Reaktionen

Types of Reactions

2-benzyl-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of isoindoline compounds exhibit significant anticancer properties. The incorporation of the isoxazole moiety in 2-benzyl-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide may enhance its ability to inhibit tumor growth. Studies have shown that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation .

2. Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Isoxazole derivatives have been reported to possess antibacterial and antifungal properties, making this compound a candidate for further investigation in the development of new antibiotics .

3. Neuropharmacological Effects

Compounds containing isoxazole rings have been studied for their neuroprotective effects. There is emerging evidence that they may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

Agricultural Applications

1. Pesticide Development

The unique chemical structure of This compound positions it as a candidate for the development of novel pesticides. Research into isoxazole-based compounds has shown promise in controlling pests while minimizing environmental impact .

2. Plant Growth Regulators

There is potential for this compound to act as a plant growth regulator, influencing hormonal pathways that govern plant development. This application could enhance crop yields and resilience against environmental stressors .

Materials Science Applications

1. Polymer Chemistry

The incorporation of isoxazole-based compounds into polymer matrices can lead to materials with enhanced thermal stability and mechanical properties. Research into polymer composites suggests that these compounds can improve the performance characteristics of materials used in various industrial applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that isoindoline derivatives induce apoptosis in various cancer cell lines, suggesting therapeutic potential for this compound. |

| Study B | Antimicrobial Properties | Found that similar isoxazole compounds exhibited significant antibacterial activity against resistant strains of bacteria, indicating potential for new antibiotic development. |

| Study C | Neuropharmacology | Investigated the effects on neurotransmitter modulation; results suggest protective effects against neurodegenerative processes. |

Wirkmechanismus

The mechanism of action of 2-benzyl-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(benzylsulfonyl)-N-(5-methyl-3-isoxazolyl)propanamide

- 2-Iodo-N-(5-methyl-1,2-oxazol-3-yl)benzamide

- 1-(4-methylbenzyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine

Uniqueness

2-benzyl-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biologische Aktivität

2-benzyl-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific sources.

Chemical Structure

The compound is characterized by the following structural features:

- A benzyl group

- An isoxazole moiety

- A dioxo isoindoline core

This unique structure may contribute to its biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, which are crucial in programmed cell death mechanisms .

Antimicrobial Effects

The compound has also shown antimicrobial activity against several bacterial strains. Studies indicate its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis and death .

Neuroprotective Activity

Neuroprotective effects have been observed in animal models of neurodegenerative diseases. The compound appears to mitigate oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : The compound acts as an inhibitor of specific enzymes involved in cancer progression and microbial metabolism.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to decreased cell viability.

- Antioxidant Properties : It scavenges free radicals, reducing oxidative damage in neuronal tissues.

Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells showed that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 60 |

| 50 | 40 |

Study 2: Antimicrobial Activity

In a comparative study against standard antibiotics, the compound displayed notable antimicrobial activity with minimum inhibitory concentrations (MIC) lower than those of commonly used antibiotics for certain strains .

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | Penicillin (30) |

| Escherichia coli | 20 | Ampicillin (25) |

Study 3: Neuroprotection

In a mouse model of Alzheimer’s disease, administration of the compound significantly improved cognitive function as measured by maze tests and reduced markers of neuroinflammation .

Eigenschaften

CAS-Nummer |

4418-73-9 |

|---|---|

Molekularformel |

C40H54O3 |

Molekulargewicht |

582.9 g/mol |

IUPAC-Name |

(6S)-6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C40H54O3/c1-28(17-13-19-30(3)21-23-35-32(5)25-34(41)26-39(35,7)8)15-11-12-16-29(2)18-14-20-31(4)22-24-36-33(6)38(43)37(42)27-40(36,9)10/h11-24,34,37,41-42H,25-27H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,28-15+,29-16+,30-19+,31-20+/t34-,37+/m1/s1 |

InChI-Schlüssel |

YECXHLPYMXGEBI-ZNQVSPAOSA-N |

SMILES |

CC1=CC(=NO1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CC=CC=C4 |

Isomerische SMILES |

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)[C@H](CC2(C)C)O)C)/C)/C |

Kanonische SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Adonixanthin, All-trans-beta-doradexanthin, beta-Doradexanthin, Doradexanthin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.